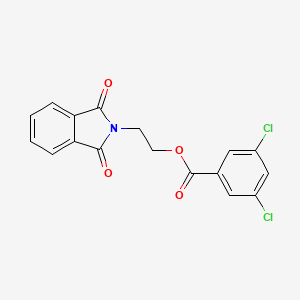
2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phthalimide derivative linked to a dichlorobenzoate moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate typically involves the following steps:
Phthalimide Derivative Synthesis: : Phthalimide is reacted with ethylene glycol to form the corresponding dihydroisoindolone derivative.
Esterification: : The dihydroisoindolone derivative is then reacted with 3,5-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced phthalimide derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phthalic acid derivatives, carboxylic acids.
Reduction: : Reduced phthalimide derivatives.
Substitution: : Amides, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate can be used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: : These compounds share the phthalimide core structure but differ in their substituents.
Dichlorobenzoate derivatives: : These compounds have similar dichlorobenzoate moieties but differ in their linkage to other functional groups.
Uniqueness
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate is unique due to its specific combination of the phthalimide and dichlorobenzoate groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H11Cl2NO4 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 3,5-dichlorobenzoate |
InChI |
InChI=1S/C17H11Cl2NO4/c18-11-7-10(8-12(19)9-11)17(23)24-6-5-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-4,7-9H,5-6H2 |
InChI Key |
YJMGOAZMAYCSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















